molecular formula C14H21NO6S B14585590 2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-27-0

2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid

Katalognummer: B14585590
CAS-Nummer: 61083-27-0
Molekulargewicht: 331.39 g/mol
InChI-Schlüssel: QUVAPAMIVHGSSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the acid-catalyzed dehydration of alcohols, which is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols .

Industrial Production Methods

Industrial production of ethers, including compounds similar to this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is efficient for producing symmetrical ethers but is less suitable for unsymmetrical ethers due to the formation of mixed products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl_2, Br_2) and nucleophiles (e.g., OH^-, NH_3).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, acidic cleavage of ethers can be achieved using strong acids like

Eigenschaften

CAS-Nummer

61083-27-0

Molekularformel

C14H21NO6S

Molekulargewicht

331.39 g/mol

IUPAC-Name

2-ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C12H16O4S.C2H5NO2/c1-3-14-12(8-17-4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5)

InChI-Schlüssel

QUVAPAMIVHGSSW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(OC2=CC=CC(=C2O1)O)CSCC.CNC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.